2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

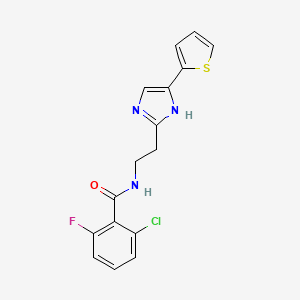

2-Chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chlorine and fluorine at positions 2 and 6, respectively. The molecule is further functionalized with a 1H-imidazole ring linked to a thiophen-2-yl group via an ethyl spacer.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3OS/c17-10-3-1-4-11(18)15(10)16(22)19-7-6-14-20-9-12(21-14)13-5-2-8-23-13/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNLPFGLESPOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The imidazole ring is known for its ability to interact with biological targets, potentially modulating pathways related to inflammation and infection.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 1.5 μM, indicating strong potential as an anti-tubercular agent .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| This compound | 1.5 | 0.5 |

| Pyrazinamide (Reference) | 0.2 | - |

Cytotoxicity Studies

In cytotoxicity assessments using HEK-293 human embryonic kidney cells, the compound showed minimal toxicity, with an IC50 greater than 20 μM. This suggests that it may be safe for further development in therapeutic applications .

Case Studies

-

Case Study: Efficacy Against Tuberculosis

A study involving a series of benzamide derivatives including our compound was conducted to assess their anti-tubercular properties. The results indicated that compounds with similar structural features exhibited promising activity against Mycobacterium tuberculosis H37Ra, supporting the potential of our compound in treating tuberculosis . -

Case Study: Inhibition of Kinases

Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs) where derivatives similar to our compound were tested. The findings suggested that modifications around the imidazole ring could enhance selectivity and potency against specific kinases implicated in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on 1,2,4-triazole derivatives synthesized via Friedel-Crafts reactions and nucleophilic substitutions . While the target compound contains an imidazole-thiophene system, the following comparisons are drawn based on shared structural motifs (halogenation, sulfur-containing groups) and synthetic methodologies:

Core Heterocyclic Systems

- Target Compound : Features a 1H-imidazole ring fused to a thiophene moiety. The imidazole’s tautomeric behavior (1H vs. 3H forms) may influence electronic properties and binding interactions.

- Evidence Compounds [7–9] : 1,2,4-Triazole-thiones with sulfonylphenyl and difluorophenyl substituents. These exhibit tautomerism between thione and thiol forms, with spectral data confirming dominance of the thione tautomer (absence of νS-H at 2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .

Halogen Substituents

- Target Compound : Chlorine (electron-withdrawing) and fluorine (moderate electronegativity) at the benzamide core may enhance metabolic stability and influence π-π stacking.

- Evidence Compounds : Derivatives with X = Cl or Br at the sulfonylphenyl group showed distinct electronic effects in IR spectra (e.g., C=S stretching at 1243–1258 cm⁻¹), suggesting halogen-dependent reactivity .

Sulfur-Containing Functional Groups

- Evidence Compounds : Sulfonyl groups (-SO₂-) in [7–9] provide strong electron-withdrawing effects, stabilizing the triazole-thione system and influencing tautomeric equilibrium .

Spectroscopic Data

Research Findings and Implications

- Electronic Effects : The electron-withdrawing sulfonyl group in evidence compounds enhances triazole-thione stability, whereas the thiophene in the target compound may improve solubility and π-system interactions.

- Tautomerism : Unlike the fixed thione form in [7–9], the target’s imidazole may exhibit dynamic tautomerism, affecting its pharmacophore geometry.

- Halogen Impact : Chlorine in both systems likely improves metabolic resistance, but fluorine’s smaller size in the target compound may reduce steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.